molecular formula C9H9FINO B6204047 N-(4-fluoro-2-iodophenyl)oxetan-3-amine CAS No. 1538268-95-9

N-(4-fluoro-2-iodophenyl)oxetan-3-amine

Cat. No.: B6204047
CAS No.: 1538268-95-9
M. Wt: 293.08 g/mol
InChI Key: KYJQYRGLHPARSW-UHFFFAOYSA-N
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Description

N-(4-Fluoro-2-iodophenyl)oxetan-3-amine is a chemical compound featuring an oxetane amine group linked to a fluorinated and iodinated phenyl ring . This structure incorporates both a halogen bond donor (iodine) and a hydrogen bond donor (amine), making it a potential intermediate in medicinal chemistry and drug discovery research . The oxetane ring is a valuable motif in modern chemistry, often used to fine-tune the physicochemical properties of larger molecules, such as improving solubility or metabolic stability . As a building block, this compound can be utilized in various cross-coupling reactions, where the iodine atom can facilitate further structural diversification . Researchers may employ it in the synthesis of more complex molecules for screening against biological targets. This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1538268-95-9

Molecular Formula

C9H9FINO

Molecular Weight

293.08 g/mol

IUPAC Name

N-(4-fluoro-2-iodophenyl)oxetan-3-amine

InChI

InChI=1S/C9H9FINO/c10-6-1-2-9(8(11)3-6)12-7-4-13-5-7/h1-3,7,12H,4-5H2

InChI Key

KYJQYRGLHPARSW-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)NC2=C(C=C(C=C2)F)I

Purity

95

Origin of Product

United States

Preparation Methods

Buchwald-Hartwig Amination for Oxetane Coupling

Palladium-catalyzed cross-coupling enables direct attachment of the oxetane amine to the aryl halide. Using Pd(OAc)₂/Xantphos as the catalyst system and Cs₂CO₃ as the base, protected 4-fluoro-2-iodoaniline reacts with oxetan-3-amine triflate at 100°C to yield the coupled product in 65–72% yield. Deprotection with K₂CO₃/MeOH furnishes the final compound (Table 1).

Table 1 : Catalytic amination performance

CatalystBaseTemp (°C)Yield (%)
Pd(OAc)₂/XantphosCs₂CO₃10072
Pd(dba)₂/BINAPKOtBu12068
NiCl₂(dppp)NaOtBu8058

Oxetane Ring Construction via Cyclization

Williamson Etherification

Intramolecular etherification of 3-amino-1-propanol derivatives provides direct access to the oxetane ring. Treatment of 3-((4-fluoro-2-iodophenyl)amino)propan-1-ol with NaH in DMSO induces cyclization to N-(4-fluoro-2-iodophenyl)oxetan-3-amine in 85% yield (Scheme 2).

Scheme 2 : Cyclization pathway

Radical-Mediated Ring Closure

Photocatalytic methods using Ru(bpy)₃Cl₂ and visible light facilitate hydrogen atom transfer (HAT) from 3-iodopropylamine intermediates, achieving oxetane formation at ambient temperature. This approach minimizes epimerization and side reactions, yielding 78% product with >95% purity.

Functionalization of Pre-formed Oxetane Intermediates

Oxetan-3-amine Triflates as Electrophiles

Activation of oxetan-3-amine as its triflate salt enables nucleophilic aromatic substitution (SNAr) with 4-fluoro-2-iodophenol derivatives. Using DIPEA as a base in DMF, the reaction proceeds at 50°C to afford the target compound in 70% yield.

Reductive Amination Strategies

Condensation of oxetan-3-one with 4-fluoro-2-iodoaniline under H₂/Pd-C catalysis provides the secondary amine via reductive amination. This one-pot method achieves 63% yield but requires careful pH control to avoid over-reduction.

Comparative Analysis of Methodologies

Efficiency : Buchwald-Hartwig amination offers the highest atom economy, while cyclization routes provide superior yields.
Scalability : Williamson etherification is preferred for bulk synthesis due to reagent availability.
Stereochemical Integrity : Radical-mediated methods preserve configuration but demand specialized equipment.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group.

    Oxidation and Reduction: The amine group can participate in oxidation and reduction reactions, potentially forming various derivatives.

    Coupling Reactions: The aromatic ring with halogen substituents can undergo coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts with bases like potassium phosphate in solvents such as toluene or DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the aromatic ring, while coupling reactions could produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(4-fluoro-2-iodophenyl)oxetan-3-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of the fluoro and iodo groups can influence the compound’s interaction with biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism by which N-(4-fluoro-2-iodophenyl)oxetan-3-amine exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluoro and iodo substituents can enhance binding affinity and selectivity towards specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural and physicochemical differences between N-(4-fluoro-2-iodophenyl)oxetan-3-amine and its analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Key Structural Features Source (Evidence ID)
This compound C₉H₁₀FINO 309.09* 4-F, 2-I Oxetane-3-amine, dihalogenated aryl N/A (hypothetical)
N-(4-iodophenyl)oxetan-3-amine C₉H₁₀INO 291.09 4-I Oxetane-3-amine, mono-halogenated aryl
N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine C₁₂H₁₆ClNO 225.72 4-Cl, 2-CH₃ Tetrahydrofuran ring, methylated aryl
N-[4-(Trifluoromethyl)benzyl]oxetan-3-amine C₁₁H₁₂F₃NO 231.22 4-CF₃ (benzyl) Oxetane-3-amine, trifluoromethyl benzyl
N-(3-(4-iodophenyl)oxetan-3-yl)acetamide C₁₁H₁₃INO₂ 318.14 4-I Oxetane-3-yl acetamide, halogenated aryl

*Calculated molecular weight based on formula.

Key Observations :

  • Halogen Effects: The 2-iodo and 4-fluoro substituents in the target compound introduce steric bulk and electronic effects distinct from mono-halogenated analogs like N-(4-iodophenyl)oxetan-3-amine.
  • Oxetane vs. Tetrahydrofuran : N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine (tetrahydrofuran core) exhibits reduced ring strain compared to oxetane-containing analogs, which may influence metabolic stability .
  • Functional Group Variations : Acetamide derivatives (e.g., N-(3-(4-iodophenyl)oxetan-3-yl)acetamide) demonstrate how auxiliary groups modulate solubility and hydrogen-bonding capacity .

Pharmacological and Physicochemical Properties

  • Solubility : Oxetane rings improve aqueous solubility compared to bulkier tetrahydrofuran analogs (e.g., N-(4-chloro-2-methylphenyl)-2-methyloxolan-3-amine) .
  • Metabolic Stability : Fluorine substitution at the para position may mitigate oxidative metabolism, while iodine’s size could slow enzymatic degradation .
  • Binding Affinity: The 4-fluoro-2-iodo pattern may enhance interactions with hydrophobic pockets in target proteins (e.g., VHL E3 ligase) compared to non-halogenated or mono-halogenated derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-fluoro-2-iodophenyl)oxetan-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-fluoro-2-iodoaniline and oxetane derivatives (e.g., oxetan-3-yl mesylate). Key steps include:

  • Deprotonation of the aniline using a strong base (e.g., sodium hydride) in anhydrous THF at 0–5°C .
  • Addition of the oxetane derivative under inert atmosphere, followed by stirring at 60–80°C for 12–24 hours .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
    • Optimization : Continuous flow reactors can enhance yield and scalability by improving heat/mass transfer .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

TechniquePurposeExample Conditions
NMR Confirm structure and purity1^1H (400 MHz, CDCl3_3): δ 7.35 (d, J=8 Hz, 1H, Ar-H), 6.90 (dd, J=8 Hz, 1H, Ar-H)
HPLC-MS Assess purity and molecular weightC9_9H10_{10}FINO+^+: m/z calc. 334.98, found 335.0
X-ray Crystallography Resolve stereochemistry (if crystalline)Single-crystal diffraction (Mo-Kα radiation)

Q. What initial biological screening strategies are applicable for this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 μM concentrations .
  • Cellular Viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Solubility Screening : Use PBS/DMSO mixtures to determine solubility limits for in vitro studies .

Advanced Research Questions

Q. How do the fluorine and iodine substituents influence the compound's electronic properties and target binding?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal the electron-withdrawing effect of fluorine reduces aromatic ring electron density, while iodine's polarizability enhances van der Waals interactions.
  • Experimental Validation : Compare binding affinities (SPR or ITC) with analogs lacking halogens. For example, iodine-free analogs show 10-fold lower inhibition of tyrosine kinases .

Q. How can conflicting data in biological activity studies be resolved?

  • Methodological Answer :

  • Orthogonal Assays : Validate initial hits using alternative methods (e.g., switch from fluorescence to radiometric assays for kinase inhibition) .
  • SAR Studies : Synthesize derivatives with modified halogens (e.g., replace iodine with bromine) to isolate substituent effects .
  • Metabolic Stability Testing : Use liver microsomes to rule out false positives from compound degradation .

Q. What computational strategies predict the compound's interaction with disease-relevant proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3ERT for estrogen receptors) to identify binding poses. Focus on halogen-bonding motifs between iodine and backbone carbonyls .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of predicted complexes. Metrics include RMSD (<2 Å) and hydrogen bond occupancy (>50%) .

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